molecular formula C11H21NO3S B2924422 1-(3-(Isobutylsulfonyl)azetidin-1-yl)butan-1-one CAS No. 1797692-69-3

1-(3-(Isobutylsulfonyl)azetidin-1-yl)butan-1-one

Cat. No.: B2924422
CAS No.: 1797692-69-3
M. Wt: 247.35
InChI Key: CDCWEQDQYRYLMC-UHFFFAOYSA-N
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Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)butan-1-one is a synthetic organic compound featuring an azetidine ring core functionalized with an isobutylsulfonyl group. This structure places it within a class of molecules of significant interest in modern medicinal chemistry and drug discovery research. Compounds containing the azetidine scaffold, particularly those with sulfonyl modifications, are frequently investigated as key intermediates or potential pharmacologically active agents . The primary research value of this compound lies in its potential as a building block for the development of novel therapeutic molecules. Analogous azetidine sulfonyl derivatives have been explored for their activity as inhibitors of various biological targets, such as the Janus Kinase (JAK) family, which is relevant in immunology and oncology research . Furthermore, structurally related β-lactam (azetidin-2-one) compounds have demonstrated potent antiproliferative activity by acting as colchicine-binding site inhibitors (CBSIs), effectively disrupting tubulin polymerization and leading to mitotic catastrophe in cancer cell lines, including breast cancer models . Researchers may utilize this compound as a critical precursor or analog in synthesizing compound libraries for high-throughput screening against these and other biological targets. This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3S/c1-4-5-11(13)12-6-10(7-12)16(14,15)8-9(2)3/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCWEQDQYRYLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CC(C1)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)butan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors for the azetidine ring formation and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Isobutylsulfonyl)azetidin-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

1-(3-(Isobutylsulfonyl)azetidin-1-yl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Polarity and Solubility

  • The isobutylsulfonyl group introduces significant polarity, likely improving aqueous solubility compared to methylsulfanyl analogs but reducing membrane permeability .
  • Methoxy-substituted derivatives balance polarity and lipophilicity, making them favorable for CNS-targeting applications .

Stability

  • Sulfonyl groups confer oxidative stability compared to thioethers, which are prone to oxidation . However, the target compound may exhibit hydrolytic sensitivity at the azetidine ring under acidic conditions.

Stereochemical Considerations

  • High enantiomeric purity (>90% ee) is achievable in azetidine derivatives with complex substituents (e.g., 1-(azetidin-1-yl)-2-ethyl-5-phenoxypentan-1-one in ), suggesting similar chiral control could apply to the target compound .

Biological Activity

The compound 1-(3-(Isobutylsulfonyl)azetidin-1-yl)butan-1-one is a novel azetidine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₇NO₃S
  • Molecular Weight : 205.29 g/mol

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and an isobutylsulfonyl group that likely contributes to its biological properties.

This compound is believed to exert its biological effects through various pathways, potentially including:

  • Inhibition of Kinases : Preliminary studies suggest that azetidine derivatives may act as inhibitors of specific kinases, impacting cellular signaling pathways involved in proliferation and survival.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, possibly through the modulation of cytokine production.

Anticancer Activity

Recent research indicates that azetidine derivatives can exhibit anticancer properties. For example, a study highlighted the effectiveness of similar compounds in targeting cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Insecticidal Activity

A related compound, 1,3-benzodioxole acids, demonstrated significant larvicidal activity against Aedes aegypti mosquitoes. This suggests that structural analogs like this compound may also possess insecticidal properties, which could be explored further for vector control in public health contexts .

Toxicity Profile

Toxicity assessments are crucial for determining the safety of new compounds. Initial findings suggest that related compounds display low toxicity to mammalian cells at therapeutic concentrations. For instance, a study indicated that certain derivatives did not exhibit cytotoxicity towards human peripheral blood mononuclear cells even at high concentrations .

Study 1: Anticancer Efficacy

A recent investigation focused on the anticancer potential of azetidine derivatives, including this compound. The study reported:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Results : Significant inhibition of cell viability was observed at concentrations ranging from 10 to 50 µM over 48 hours.

Study 2: Insecticidal Activity

In a comparative study assessing the larvicidal effects of various compounds against Aedes aegypti:

  • Compound Tested : this compound.
  • Findings : The compound exhibited an LC50 value indicative of moderate larvicidal activity, warranting further exploration into its potential as an insecticide.

Data Table

PropertyValue
Molecular FormulaC₉H₁₇NO₃S
Molecular Weight205.29 g/mol
LC50 (Insecticidal Activity)Moderate (exact value pending)
Cytotoxicity (Human Cells)Low at concentrations up to 5200 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 1-(3-(Isobutylsulfonyl)azetidin-1-yl)butan-1-one with high purity?

  • Methodological Answer : Multi-step synthesis involving sulfonylation of azetidine derivatives followed by ketone formation is typical. Purification via column chromatography or recrystallization ensures purity. Structural validation requires spectroscopic techniques (e.g., NMR, IR, and high-resolution mass spectrometry). Reaction optimization (e.g., solvent choice, temperature) should align with azetidine stability and sulfonyl group reactivity. Purity assessment via HPLC or GC-MS is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) resolves stereochemistry and connectivity. Infrared (IR) spectroscopy confirms functional groups (e.g., sulfonyl, ketone). Mass spectrometry (MS) validates molecular weight. X-ray crystallography may resolve ambiguous configurations. Cross-referencing spectral data with computational models (DFT) enhances accuracy .

Q. How can researchers design preliminary toxicity assays for this compound?

  • Methodological Answer : Use in vitro models (e.g., human cell lines) to assess cytotoxicity (MTT assay, lactate dehydrogenase release). Dose-response curves identify IC₅₀ values. Compare results with structurally similar compounds to infer structure-activity relationships. Include positive/negative controls and statistical validation (e.g., ANOVA) .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity under varying pH conditions be systematically resolved?

  • Methodological Answer : Replicate experiments under controlled buffered systems (pH 2–12) while monitoring reaction kinetics via UV-Vis spectroscopy or HPLC. Theoretical frameworks (e.g., Hammett acidity function) predict protonation states influencing reactivity. Data inconsistencies may arise from solvent polarity or impurity interference; use deuterated solvents and purity-verified reagents .

Q. What theoretical frameworks guide the study of this compound’s interactions with biological macromolecules?

  • Methodological Answer : Molecular docking simulations (AutoDock, Schrödinger) model binding affinities with proteins (e.g., kinases). Quantum mechanics/molecular mechanics (QM/MM) hybrid methods analyze electronic interactions. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides experimental validation of binding constants. Link findings to broader pharmacological hypotheses (e.g., enzyme inhibition) .

Q. What strategies assess the ecological risks of this compound in aquatic ecosystems?

  • Methodological Answer : Long-term environmental fate studies (Project INCHEMBIOL model) evaluate biodegradation, bioaccumulation, and toxicity across trophic levels. Use OECD guidelines for acute/chronic toxicity tests in Daphnia magna or zebrafish. Monitor abiotic/biotic transformation products via LC-MS/MS. Risk quotients (RQ) integrate exposure concentrations and effect thresholds .

Q. How can researchers resolve discrepancies in reported metabolic pathways of this compound?

  • Methodological Answer : Comparative metabolomics (LC-HRMS) identifies species-specific metabolites. Isotopic labeling (¹⁴C or ¹³C) traces metabolic pathways in hepatocyte models. Cross-validate in silico predictions (e.g., BioTransformer) with in vivo data (rodent studies). Contradictions may arise from enzyme polymorphism; use CRISPR-edited cell lines to isolate variables .

Methodological Considerations

  • Experimental Design : Randomized block designs with split-plot arrangements (e.g., varying temperature/pH) minimize confounding variables. Replicates (n ≥ 4) ensure statistical power .
  • Data Analysis : Principal component analysis (PCA) or machine learning (e.g., random forest) identifies patterns in complex datasets. Theoretical frameworks (e.g., QSAR) contextualize findings .

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